Methyl 4-(2,4-diaminophenoxy)benzoate
Description
Methyl 4-(2,4-diaminophenoxy)benzoate is an aromatic ester derivative featuring a benzoate core substituted with a 2,4-diaminophenoxy group. This compound is structurally characterized by a methoxycarbonyl group at the para position of the benzene ring and a phenoxy linker bearing two amino groups at the 2- and 4-positions.
Properties
CAS No. |
55959-34-7 |
|---|---|
Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
methyl 4-(2,4-diaminophenoxy)benzoate |
InChI |
InChI=1S/C14H14N2O3/c1-18-14(17)9-2-5-11(6-3-9)19-13-7-4-10(15)8-12(13)16/h2-8H,15-16H2,1H3 |
InChI Key |
TXMGZSVHZMVSBF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,4-diaminophenoxy)benzoate typically involves the esterification of 4-(2,4-diaminophenoxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
4-(2,4-diaminophenoxy)benzoic acid+methanolacid catalystMethyl 4-(2,4-diaminophenoxy)benzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,4-diaminophenoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitro groups.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the aromatic ring.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 4-(2,4-diaminophenoxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(2,4-diaminophenoxy)benzoate involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can affect various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Methyl 4-(2,4-diaminophenoxy)benzoate belongs to a broader class of substituted benzoate esters. Key structural analogues include:
- Positional Isomerism: Methyl 4-(3,4-diaminophenoxy)benzoate () differs only in the positions of the amino groups (3,4 vs. 2,4).
- Substituent Electronics: The dimethylamino group in Methyl 4-(dimethylamino)benzoate () is a stronger electron donor than the diaminophenoxy group, which may reduce electrophilic reactivity but enhance lipophilicity.
- Functional Group Diversity: Carbamoylamino derivatives () introduce urea-like moieties, enabling distinct hydrogen-bonding interactions compared to aromatic amines.
Physical and Chemical Properties
- Solubility: The 2,4-diaminophenoxy group likely enhances water solubility due to hydrogen-bonding capacity, whereas dimethylamino () and benzimidazolyl () substituents may increase hydrophobicity.
- Melting Points: Diaminophenoxy derivatives (e.g., ) are expected to exhibit higher melting points than dimethylamino analogues due to stronger intermolecular hydrogen bonding. For example, Methyl 4-(3,4-diaminophenoxy)benzoate is a solid at room temperature, while Methyl 4-(dimethylamino)benzoate may exist as a liquid or low-melting solid.
- Stability: The electron-rich diaminophenoxy group may render this compound susceptible to oxidation, whereas carbamoylamino derivatives () are likely more stable under oxidative conditions.
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